

4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-3',4'- (ethylenedioxy)benzophenone
Cat. No.:	B1604988

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-3',4'-(ethylenedioxy)benzophenone**

Introduction

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone that belongs to the broad class of benzophenone derivatives. The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its photochemical properties and as a pharmacologically active moiety.^{[1][2]} This guide provides a comprehensive overview of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**, detailing its chemical and physical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is identified by its unique molecular structure, which dictates its physical and chemical behavior.

Nomenclature and Structure

- Systematic IUPAC Name: (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- CAS Number: 101018-98-8^[3]

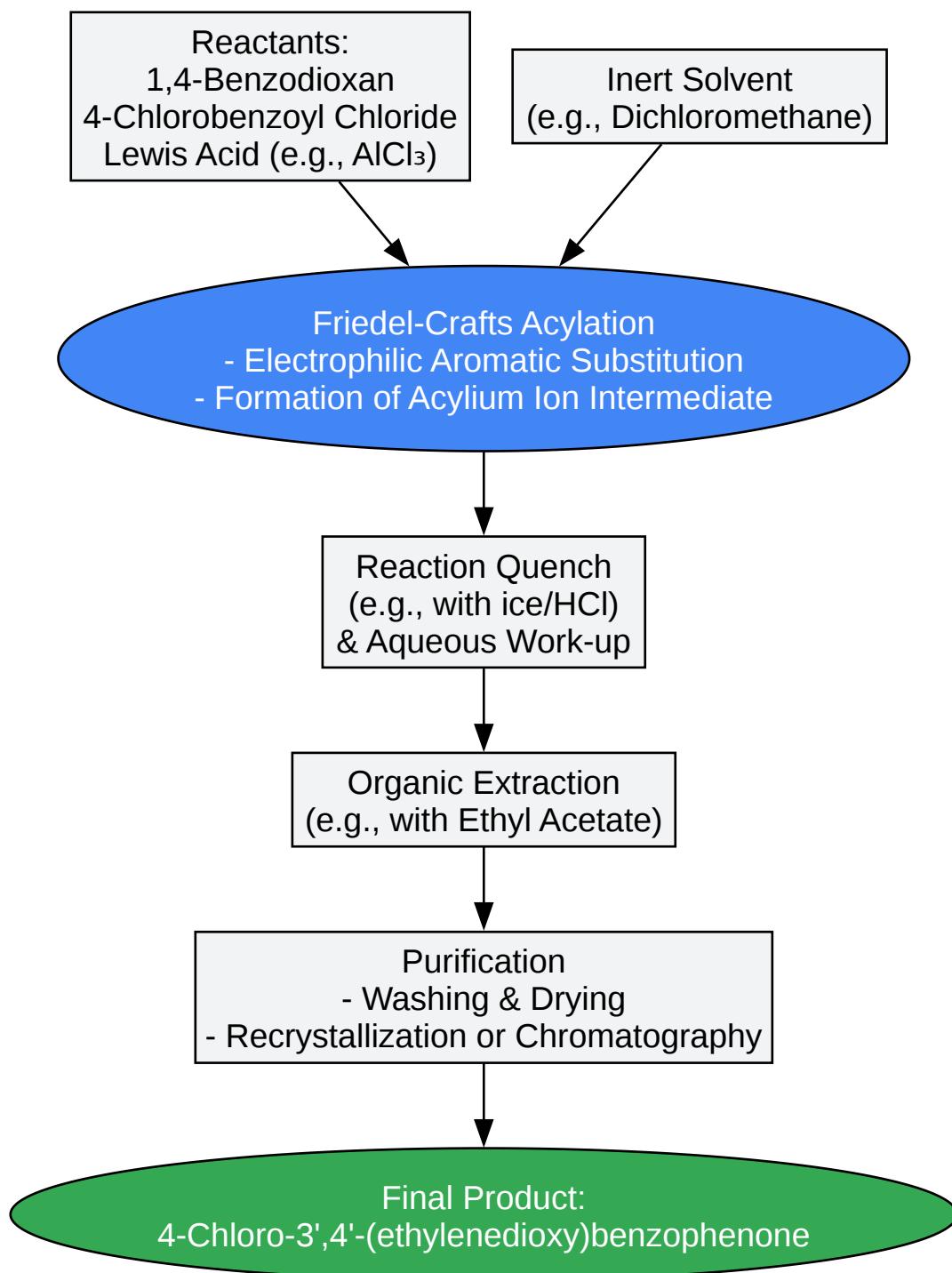
- Molecular Formula: C₁₅H₁₁ClO₃[\[4\]](#)
- Molecular Weight: 274.70 g/mol [\[3\]](#)[\[4\]](#)
- Synonyms: OTAVA-BB 1044020[\[4\]](#)

The structure combines a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group linked by a central carbonyl moiety.

Caption: Chemical structure of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate solvents, storage conditions, and handling procedures.


Property	Value	Source
Melting Point	107-108 °C	[4]
Boiling Point (Predicted)	429.2 ± 45.0 °C	[4]
Density (Predicted)	1.318 ± 0.06 g/cm ³	[4]
Appearance	White to off-white crystalline solid	Inferred from related compounds
Solubility	Soluble in organic solvents like ethanol, acetone, and methylene chloride. Insoluble in water.	[5]

Synthesis and Purification

The primary route for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[\[1\]](#) [\[6\]](#) This electrophilic aromatic substitution reaction provides a versatile and efficient method for creating the diarylketone core structure.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** involves the reaction of 1,4-benzodioxan with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^{[6][7]} The 1,4-benzodioxan is the nucleophilic aromatic substrate, and the 4-chlorobenzoyl chloride is the acylating agent.

[Click to download full resolution via product page](#)

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol (Illustrative)

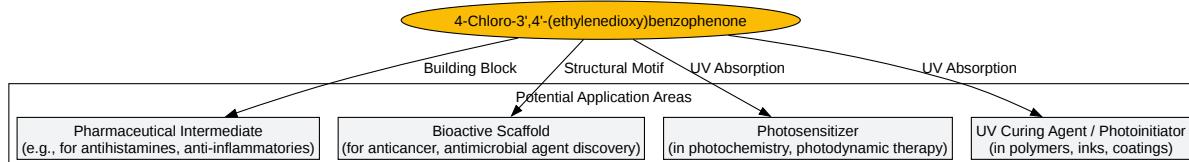
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7][8]

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a trap) is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent (e.g., dichloromethane).
- **Acylum Ion Formation:** 4-Chlorobenzoyl chloride (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylum ion-Lewis acid complex.
- **Acylation:** A solution of 1,4-benzodioxan (1.0 eq) in the solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- **Quenching and Work-up:** The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure **4-Chloro-3',4'-(ethylenedioxy)benzophenone**.[4]

Chemical Reactivity and Potential Applications

The reactivity of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is governed by its three main functional components: the ketone carbonyl group, the electron-rich benzodioxin ring, and the

electron-deficient chlorophenyl ring.


Reactivity Profile

- **Carbonyl Group:** The ketone can undergo typical reactions such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride. It is also a photosensitizer, capable of absorbing UV light and promoting photochemical reactions, a hallmark of the benzophenone class.[1][9]
- **Aromatic Rings:** The benzodioxin ring is activated towards further electrophilic substitution due to the electron-donating nature of the ether oxygens. Conversely, the chlorophenyl ring is deactivated. The chlorine atom can be substituted via nucleophilic aromatic substitution under forcing conditions.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not widely published, the benzophenone scaffold is of significant interest in medicinal chemistry.[2]

- **Intermediate for Pharmaceutical Synthesis:** Benzophenones are key intermediates in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[9][10] The structure of this compound could serve as a building block for more complex molecules. The chloro-substituent, in particular, provides a handle for further modification via cross-coupling reactions.
- **Antimicrobial and Anticancer Research:** Numerous synthetic benzophenone derivatives have been investigated for their antiproliferative, anti-inflammatory, and antimicrobial activities.[2] The presence of a halogen atom, like chlorine, can enhance the biological activity of a compound.[2]
- **Photochemistry and Photobiology:** As a benzophenone derivative, it is expected to be a potent photosensitizer.[1] This property is utilized in photochemistry to initiate radical reactions and has applications in photodynamic therapy, where photosensitizers are used to generate reactive oxygen species to kill cancer cells.

[Click to download full resolution via product page](#)

Caption: Potential applications derived from the core chemical structure.

Analytical Characterization

The identity and purity of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
- Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically around $1650\text{-}1670\text{ cm}^{-1}$.
- Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[11]
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.[12]

Safety and Handling

Specific toxicology data for **4-Chloro-3',4'-(ethylenedioxy)benzophenone** is not readily available. However, as with all chemical reagents, it should be handled with care in a well-

ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a multifaceted compound with a well-defined structure and accessible synthetic route. While its direct applications are still emerging, its structural components—the photosensitive benzophenone core, the versatile chloro-substituent, and the electron-rich benzodioxin moiety—make it a compound of significant interest. For drug development professionals and researchers, it represents a valuable building block for creating novel therapeutic agents and a potential candidate for applications in materials science and photochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101018-98-8|4-Chloro-3',4'-(ethylenedioxy)benzophenone|BLDpharm [bldpharm.com]
- 4. 4-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE price, buy 4-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE - chemicalbook [m.chemicalbook.com]
- 5. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 9. justdial.com [justdial.com]
- 10. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]
- 12. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604988#4-chloro-3-4-ethylenedioxy-benzophenone-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com